Topic: Molecular Weight and Isomeric Landscape of C14H13NO3
Topic: Molecular Weight and Isomeric Landscape of C14H13NO3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C14H13NO3 represents a diverse landscape of isomeric structures, each possessing identical molecular weights but potentially divergent physicochemical properties, pharmacological activities, and toxicological profiles. In drug discovery and development, the unambiguous identification and characterization of the correct isomer are not merely procedural but are fundamental to ensuring therapeutic efficacy and patient safety.[1][2] This guide provides a comprehensive framework for navigating the complexities of C14H13NO3 isomers. It moves beyond a simple recitation of data to offer an integrated analytical strategy, grounded in first principles and supported by detailed experimental protocols. We will dissect the foundational properties derived from the molecular formula, explore the types of isomerism inherent to this composition, and present a multi-technique workflow for their definitive separation and structural elucidation.
Foundational Properties: The Constants of C14H13NO3
All isomers sharing the molecular formula C14H13NO3 are fundamentally linked by their elemental composition and resultant mass. These constants are the starting point for any analytical investigation, particularly for mass spectrometry techniques.
The calculation of the molecular weight is critical. For high-resolution mass spectrometry (HRMS), the monoisotopic mass , calculated using the mass of the most abundant isotopes of each element, is the most relevant value. For other applications, the average molecular weight, which considers the natural isotopic abundance of all elements, is used.
| Property | Value | Significance in Analysis |
| Molecular Formula | C14H13NO3 | Defines the elemental composition: 14 Carbon, 13 Hydrogen, 1 Nitrogen, 3 Oxygen atoms. |
| Average Molecular Weight | 243.26 g/mol | Used for bulk property calculations and lower-resolution mass spectrometry. |
| Monoisotopic Mass | 243.08954 Da | The primary value used for accurate mass measurements in HRMS to confirm elemental composition.[3] |
The Isomeric Landscape of C14H13NO3
Isomers are molecules with the same molecular formula but different atomic arrangements.[4][5] The C14H13NO3 formula allows for significant structural diversity, which can be broadly categorized into constitutional isomers and stereoisomers. Understanding this landscape is crucial for anticipating the challenges in separation and identification.
Constitutional Isomers
These isomers have different atom-to-atom connectivity.[6] For C14H13NO3, this can manifest as variations in the carbon skeleton, the position of functional groups, or the nature of the functional groups themselves.
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Example Isomer A: 2-(4-(1H-pyrrole-2-carbonyl)phenyl)propanoic acid: A known compound related to the non-steroidal anti-inflammatory drug (NSAID) class.[3]
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Example Isomer B: 4-(1-Nitro-2-phenylethyl)benzoic acid: A hypothetical isomer illustrating different functional groups (nitro vs. amide) and connectivity.
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Example Isomer C: N-(4-acetylbenzoyl)glycine: Another hypothetical isomer showing a different arrangement of the amide and ketone functionalities.
Stereoisomers
These isomers share the same connectivity but differ in the three-dimensional orientation of their atoms.[6] This is particularly relevant in pharmacology, as biological systems (enzymes, receptors) are chiral and often interact differently with different stereoisomers.[1][7][8]
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Enantiomers: Non-superimposable mirror images. Isomer A, for instance, possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it exists as a pair of enantiomers (R and S).
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Diastereomers: Stereoisomers that are not mirror images. This would arise if a second chiral center were present in the molecule.
The following diagram illustrates the logical relationships between these isomer types for C14H13NO3.
Caption: Logical hierarchy of isomerism for C14H13NO3.
An Integrated Workflow for Isomer Differentiation
Caption: Integrated workflow for the separation and identification of C14H13NO3 isomers.
Step 1: Separation (Chromatography)
Separation is the prerequisite for accurate characterization. The choice of method is dictated by the isomers' properties.
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High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile compounds like most C14H13NO3 isomers. For constitutional isomers, a reversed-phase column (e.g., C18) is a standard starting point. The separation is based on differences in polarity.
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Gas Chromatography (GC): Suitable only if the isomers are volatile or can be made volatile through derivatization. GC often provides high-resolution separation for positional isomers.[9]
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Chiral Chromatography: Mandatory for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[7][10]
Step 2: Identification (Spectroscopy & Spectrometry)
Once separated (or as a mixture for some techniques), the isomers are subjected to a battery of analytical methods.
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Mass Spectrometry (MS): HRMS confirms that all separated peaks have the same elemental formula (C14H13NO3) by matching the measured accurate mass to the theoretical monoisotopic mass.[11] Furthermore, tandem MS (MS/MS) induces fragmentation. Constitutional isomers often yield different fragmentation patterns, providing clues to their structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise atomic connectivity.
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¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
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¹³C NMR: Shows the number of unique carbon environments.
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2D NMR (e.g., COSY, HMBC): Establishes C-H and C-C correlations, allowing for the complete assembly of the molecular structure.
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Vibrational Spectroscopy (IR & Raman): These techniques are excellent for identifying functional groups.[12][13] For example, IR spectroscopy can easily distinguish between a nitro group (strong absorptions ~1550 and 1350 cm⁻¹) in Isomer B and a ketone/amide combination in Isomers A and C.
Detailed Experimental Protocol: HPLC-UV-MS Analysis
This protocol provides a self-validating methodology for the separation and preliminary identification of constitutional isomers of C14H13NO3.
Objective: To separate and confirm the molecular formula of constitutional isomers in a mixture.
Methodology:
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Sample Preparation:
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Accurately weigh 1 mg of the C14H13NO3 isomer mixture.
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Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (HPLC-grade).
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Vortex until fully dissolved.
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
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Causality: This ensures the sample is free of particulates that could damage the HPLC system and that the solvent is compatible with the mobile phase.
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-
HPLC System and Conditions:
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Instrument: Agilent 1260 Infinity II or equivalent, equipped with a diode-array detector (DAD) and coupled to a Q-TOF mass spectrometer.
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Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
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Causality: A C18 column is a robust starting point for separating compounds of moderate polarity based on hydrophobicity. The particle size offers a good balance between efficiency and backpressure.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common additive that improves peak shape and provides a source of protons for efficient ionization in positive-ion mode mass spectrometry.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
DAD Detection: 210-400 nm.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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Scan Range: 100-500 m/z.
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Gas Temperature: 325 °C.
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Capillary Voltage: 3500 V.
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Fragmentor Voltage: 175 V.
-
Causality: ESI is a soft ionization technique suitable for these molecules. Positive mode is chosen to generate protonated molecules [M+H]⁺. The parameters are optimized for stable spray and efficient ion generation.
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-
Data Analysis and Validation:
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Step 1 (Validation): For each separated peak in the chromatogram, extract the mass spectrum. Verify that the measured accurate mass of the [M+H]⁺ ion is within 5 ppm of the theoretical value for C14H13NO4 (244.09682 Da). This confirms that all separated components are indeed isomers.
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Step 2 (Identification): Compare the retention times. Different retention times indicate distinct compounds.
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Step 3 (Cross-Verification): Compare the UV-Vis spectra from the DAD for each peak. Different chromophores in constitutional isomers will result in distinct UV-Vis profiles, providing an orthogonal piece of evidence for their different structures.
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Conclusion
The molecular formula C14H13NO3 represents not a single entity but a family of isomers with shared mass and distinct identities. For professionals in drug development, a deep understanding of this isomeric diversity is paramount. The successful navigation of this landscape relies on a logical, multi-technique strategy that integrates high-resolution separation with definitive spectroscopic characterization. By employing a self-validating workflow that combines chromatography with mass spectrometry, NMR, and vibrational spectroscopy, researchers can move with confidence from a molecular formula to an unambiguously identified chemical entity, ensuring the safety, quality, and efficacy of next-generation therapeutics.
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